molecular formula C19H18FN3O2 B2625580 1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380194-93-2

1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2625580
CAS No.: 2380194-93-2
M. Wt: 339.37
InChI Key: WJZAIPZZRGEVDG-UHFFFAOYSA-N
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Description

1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in the benzoyl moiety enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: Its chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-21-16-5-3-4-6-17(16)23(12)14-10-22(11-14)19(24)13-7-8-18(25-2)15(20)9-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZAIPZZRGEVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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